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1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane

Cat. No.: B1659849
CAS No.: 684-29-7
M. Wt: 193.05 g/mol
InChI Key: LMANEPOTDUUVCO-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Chemistry

The field of fluorinated organic chemistry is of immense interest due to the profound effects that fluorine atoms can have on the properties of a molecule. The introduction of fluorine can significantly alter a compound's acidity, basicity, metabolic stability, and lipophilicity. In the case of 1,1,1,3,3,3-hexafluoro-2-isocyanatopropane, the two trifluoromethyl (-CF₃) groups exert a strong electron-withdrawing effect. This electronic influence makes the central carbon atom of the isopropyl group highly electron-deficient and can impact the reactivity of the adjacent isocyanate group.

The precursor to this isocyanate is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a well-studied fluorinated alcohol known for its unique solvent properties, high polarity, and ability to act as a strong hydrogen bond donor. HFIP is utilized in a variety of chemical transformations, including as a solvent for peptides and polymers, and in promoting certain types of reactions. chemicalbook.com The synthesis of this compound would likely start from this readily available fluorinated alcohol.

Significance of Fluorinated Isocyanates as Reactive Intermediates and Building Blocks

Isocyanates, characterized by the -N=C=O functional group, are known for their high reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water. This reactivity makes them crucial building blocks in the synthesis of a wide range of materials, most notably polyurethanes.

Fluorinated isocyanates, like the subject of this article, are of particular interest for creating specialized polymers and materials with enhanced properties. The incorporation of fluorine can impart:

Chemical Resistance: Fluorinated polymers often exhibit high resistance to chemical attack.

Low Surface Energy: This property can lead to materials with hydrophobic and oleophobic (water and oil repellent) surfaces.

Unique Optical and Dielectric Properties: The presence of fluorine can alter the refractive index and dielectric constant of materials.

Due to their reactivity, fluorinated isocyanates are valuable intermediates for introducing the hexafluoroisopropyl group into a variety of molecular structures, thereby modifying their chemical and physical properties for specific applications in materials science, agrochemicals, and pharmaceuticals.

General Reactivity of Isocyanates
ReactantProduct
Alcohols (R'-OH)Urethanes (R-NH-CO-OR')
Amines (R'-NH₂)Ureas (R-NH-CO-NH-R')
Water (H₂O)Unstable carbamic acid, which decomposes to an amine and carbon dioxide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF6NO B1659849 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane CAS No. 684-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-isocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO/c5-3(6,7)2(11-1-12)4(8,9)10/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMANEPOTDUUVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(F)(F)F)C(F)(F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502135
Record name 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-29-7
Record name 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1,1,3,3,3 Hexafluoro 2 Isocyanatopropane and Analogous Fluorinated Isocyanates

Established Synthetic Routes to Isocyanates

Traditional methods for synthesizing isocyanates provide a foundational framework for understanding the preparation of their fluorinated analogs. These routes primarily involve rearrangement reactions and carbonylation strategies.

Rearrangement Reactions (e.g., Hofmann, Curtius, Lossen)

The Hofmann, Curtius, and Lossen rearrangements are cornerstone reactions in organic chemistry for converting carboxylic acid derivatives into amines with one less carbon atom, proceeding through a key isocyanate intermediate. These reactions involve the migration of an alkyl or aryl group from a carbonyl carbon to an electron-deficient nitrogen atom.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield an isocyanate intermediate, which is then typically hydrolyzed to an amine.

Curtius Rearrangement: This process involves the thermal decomposition of an acyl azide (B81097). The isocyanate can often be isolated in this reaction, or it can be reacted further with various nucleophiles to produce carbamates, ureas, or amines. The Curtius rearrangement is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis, as its byproducts are inert. google.com

Lossen Rearrangement: In this reaction, a derivative of a hydroxamic acid, typically an O-acyl derivative, is treated with a base to form an isocyanate. The reaction proceeds through the deprotonation of the hydroxamic acid derivative, followed by rearrangement.

These rearrangements share a common mechanistic feature: the intramolecular migration of a group to an electron-deficient nitrogen, resulting in the formation of an isocyanate.

Carbonylation Strategies (e.g., Oxidative Carbonylation of Amines, Reductive Carbonylation of Nitroaromatics)

Carbonylation reactions offer an alternative, often phosgene-free, pathway to isocyanates. These methods utilize carbon monoxide or other carbonyl sources to introduce the C=O group.

Oxidative Carbonylation of Amines: This method involves the reaction of primary amines with carbon monoxide in the presence of an oxidant and a catalyst. While effective, this approach requires oxidants like molecular oxygen, which can create potentially explosive mixtures with carbon monoxide within certain concentration ranges.

Reductive Carbonylation of Nitroaromatics: This is an attractive industrial alternative to the traditional phosgene (B1210022) route. In this process, aromatic nitro compounds are reacted with carbon monoxide under the influence of a catalyst to directly form isocyanates or, in the presence of an alcohol, the corresponding carbamates. This method avoids the use of phosgene and starts from readily available nitroaromatics. Group VIII metal complexes are often employed as catalysts for these transformations.

Fluorine-Specific Synthetic Approaches for Isocyanates

The synthesis of fluorinated isocyanates requires methods that can accommodate the strong electron-withdrawing nature of fluorine atoms and fluoroalkyl groups.

Halogen Exchange Reactions for Fluorosulfonyl Isocyanate

A key reagent in the synthesis of fluorinated compounds is Fluorosulfonyl Isocyanate (FSI). FSI is typically derived from Chlorosulfonyl Isocyanate (CSI) through a halogen exchange reaction. nih.gov This type of reaction, broadly known as a Finkelstein reaction, involves the exchange of one halogen for another. wikipedia.org In this specific context, the chlorine atom in CSI is substituted with a fluorine atom. FSI can be used in the same manner as CSI but generally reacts more slowly, and the resulting N-sulfonyl fluorides are often more stable to hydrolysis and heat than the corresponding N-sulfonyl chlorides. nih.gov

Flow Reactor Systems in Fluorinated Isocyanate Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of organic compounds, including fluorinated molecules and isocyanates. google.combeilstein-journals.org Flow reactors offer significant advantages, such as enhanced heat transfer, rapid mixing, and improved safety, especially when dealing with hazardous reagents or unstable intermediates. beilstein-journals.orgvapourtec.com

The synthesis of fluoro-organic compounds often involves challenges like handling difficult fluorinating reagents and controlling exothermic reactions. beilstein-journals.org Flow microreactor systems can overcome these issues, enabling safer and more efficient production. beilstein-journals.org For isocyanate synthesis, flow reactors have been successfully used to perform Curtius rearrangements. google.comvapourtec.com This methodology allows for the generation and immediate consumption of potentially explosive acyl azide intermediates in a contained and controlled environment, making the process safer for larger-scale production. google.com

Precursors and Derivatization in the Synthesis of Related Fluorinated Compounds (e.g., Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (B1207046) from Fluorosulfonyl Isocyanate and Hexafluoroisopropanol)

The synthesis of complex fluorinated molecules often relies on the derivatization of key fluorinated precursors. An important example is the synthesis of Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC).

HFC is prepared from the reaction of Fluorosulfonyl Isocyanate (FSI) with 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (also known as hexafluoroisopropanol or HFIP). thieme-connect.comresearchgate.net The isocyanate group of FSI reacts directly and rapidly with the hydroxyl group of HFIP to afford the fluorosulfuryl carbamate product in nearly quantitative yield. researchgate.net

Unlike the corrosive and moisture-sensitive liquid reagents FSI and CSI, HFC is a white, bench-stable solid. thieme-connect.com This stability and unique reactivity make HFC an efficient and safer surrogate for FSI and CSI in laboratory settings, particularly for the synthesis of sulfamoyl ureas through double ligation with amines. thieme-connect.comthieme.de The only byproduct of reactions using HFC is HFIP, which is volatile and can be easily removed. organic-chemistry.org

The precursor, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), is a critical fluorinated fine chemical. chemicalbook.com It can be synthesized from various starting materials, with hexafluoroacetone (B58046) (HFA) being a key intermediate. researchgate.net

Table 1: Overview of Synthetic Reactions

Reaction TypeStarting MaterialKey Reagent(s)Intermediate/ProductReference
Curtius RearrangementAcyl azideHeatIsocyanate google.com
Halogen ExchangeChlorosulfonyl Isocyanate (CSI)Fluorinating agentFluorosulfonyl Isocyanate (FSI) nih.gov
Carbamate FormationFluorosulfonyl Isocyanate (FSI)1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) thieme-connect.comresearchgate.net
Flow Synthesis (Curtius)Acyl hydrazideNitrite source, then heatIsocyanate google.com

Polymerization Dynamics and Polymer Science of Fluorinated Isocyanates

Fundamental Polymerization Mechanisms of Isocyanates

The polymerization of isocyanates is a versatile process that can proceed through several mechanisms, primarily categorized as step-growth polymerizations. These reactions involve the formation of polymers from monomers with reactive functional groups. libretexts.org Two of the most relevant mechanisms for isocyanate polymerization are polyaddition and polycondensation.

Polyaddition is a polymerization reaction where monomers react to form a polymer without the loss of any small molecules. wikipedia.orgnims.go.jp The polymer's molecular formula is a multiple of the monomer's formula. The formation of polyurethanes from the reaction of a diisocyanate with a diol is a classic example of polyaddition. wikipedia.orgnims.go.jp In this process, the hydroxyl group of the alcohol adds across the highly reactive N=C double bond of the isocyanate group to form the urethane (B1682113) linkage. acs.org This type of reaction is characterized as a step-growth process, where dimers, trimers, and oligomers form first, and high molecular weight polymers only appear at very high conversion rates. wikipedia.org

Polycondensation, conversely, is a polymerization process that involves the reaction between functional groups of monomers to form a larger structural unit while releasing smaller molecules such as water or alcohols. uomustansiriyah.edu.iq While classic polyurethane synthesis is considered polyaddition, variations and related polymer syntheses can involve condensation steps.

Table 1: Comparison of Polyaddition and Polycondensation Mechanisms.
FeaturePolyadditionPolycondensation
Byproduct FormationNo small molecules are eliminated. wikipedia.orgSmall molecules (e.g., water, alcohol) are eliminated. uomustansiriyah.edu.iq
Polymer CompositionThe polymer contains all the atoms of the monomer. libretexts.orgThe repeating unit of the polymer is smaller than the sum of the monomers.
Typical ExamplePolyurethane synthesis from diol and diisocyanate. wikipedia.orgPolyester synthesis from a diol and a dicarboxylic acid. uomustansiriyah.edu.iq

Catalytic Polymerization of Fluorinated Isocyanates

To achieve high molecular weight polymers and control reaction rates, catalysts are often essential in isocyanate polymerization. acs.org The choice of catalyst can significantly influence the polymerization process and the final properties of the polymer. The catalysis of the reaction between isocyanates and polyols can be achieved with various compounds, including organometallics and tertiary amines. adhesivesmag.com

Organometallic compounds are widely used as catalysts in polyurethane synthesis. adhesivesmag.commdpi.com Compounds based on tin, such as dibutyltin (B87310) dilaurate (DBTDL), have been historically prevalent due to their high efficiency in promoting the isocyanate-hydroxyl reaction. mdpi.commdpi.com Other organometallic catalysts, including those based on zirconium, may also be employed. adhesivesmag.com These catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of a polyol. mdpi.com The selection of a catalyst is critical as it can also accelerate undesirable side reactions, such as the reaction of isocyanate with water. adhesivesmag.com

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, where the growing chain end is an anion. purdue.edusemanticscholar.org This method can be applied to isocyanates, leading to the formation of polyisocyanates, which are polymers with a polyamide-1 structure. Metal-free catalysis for anionic polymerization is an area of growing interest to produce high-purity polymers. rsc.org Strong organic bases, such as phosphazene bases, can be used to initiate the polymerization of isocyanates like n-hexyl isocyanate. rsc.org This process typically involves an initiating amidate anion that propagates the polymerization. rsc.org Such metal-free systems avoid potential contamination of the final polymer with metallic residues, which can be crucial for certain high-performance applications.

Development of Fluorinated Polyurethanes and Related Polymers from Isocyanate Precursors

The incorporation of fluorine into polyurethanes is a key strategy for developing high-performance materials. mdpi.com Fluorinated polyurethanes exhibit enhanced thermal stability, chemical resistance, and desirable surface properties. mdpi.comresearchgate.net These properties are achieved by integrating fluorinated segments into the polymer backbone, either in the soft or hard segments, or as side chains. mdpi.com

Using fluorinated diisocyanates is a direct method to introduce fluorine into the hard segments of the polyurethane chain. mdpi.com This approach, however, can be limited by the high cost and limited commercial availability of such monomers. mdpi.com Alternative and more common methods include the use of fluorinated diols or fluorinated chain extenders. mdpi.commdpi.com For instance, fluorinated polyurethanes have been synthesized from fluorinated polyether glycols and conventional diisocyanates. mdpi.com

Table 2: General Strategies for Synthesizing Fluorinated Polyurethanes.
StrategyDescriptionReference
Fluorinated DiisocyanatesIncorporates fluorine into the polymer hard segments. mdpi.com
Fluorinated Diols/PolyolsIncorporates fluorine into the polymer soft segments. mdpi.commdpi.com
Fluorinated Chain ExtendersIntroduces fluorine via short-chain diols or diamines. mdpi.com
Fluorinated Side Groups/ChainsAttaches fluorine-containing groups to the main polymer backbone. mdpi.com

Growing concerns over the toxicity of isocyanate precursors have driven the development of non-isocyanate polyurethane (NIPU) synthesis routes. acs.orgmdpi.com The most prominent NIPU strategy involves the reaction of cyclic carbonates with amines. mdpi.commdpi.com This aminolysis reaction results in the formation of polyhydroxyurethanes (PHUs), which contain urethane linkages along with hydroxyl groups that can enhance adhesion. mdpi.commdpi.com

This NIPU approach is highly relevant to fluorinated systems. Fluorine-containing NIPUs can be synthesized to create materials that are both sustainable and high-performing. european-coatings.comresearchgate.net For example, fluorinated non-isocyanate polyurethane coatings have been prepared from fluorinated cyclic carbonates. european-coatings.comresearchgate.net These coatings demonstrate excellent hydrophobic and oleophobic properties, good thermal stability, and high corrosion resistance. european-coatings.comresearchgate.net A novel method developed by Kobe University and AGC Inc. utilizes a fluorinated carbonate to synthesize a variety of NIPUs, including a fluorinated polyurethane, in a safe and environmentally friendly manner that can be catalyst- and solvent-free. eurekalert.orgkobe-u.ac.jp This polycondensation reaction between a derived fluorinated biscarbonate and a diamine yields high molecular weight NIPU. eurekalert.orgkobe-u.ac.jp

Surface-Initiated Polymerization Techniques Utilizing Isocyanate Functionality

Surface-initiated polymerization (SIP) is a potent "grafting from" methodology used to cultivate polymer chains directly from a substrate, resulting in a dense, covalently anchored layer known as a polymer brush. nih.govacs.org This bottom-up approach affords precise control over the thickness, density, and composition of the grafted polymer film, enabling the fine-tuning of surface properties. acs.org The isocyanate functional group (–NCO) serves as a highly effective and versatile anchor for immobilizing initiating species onto a wide array of substrates due to its high reactivity towards common surface functionalities, particularly hydroxyl (–OH) and amine (–NH₂) groups. This reaction forms stable urethane or urea (B33335) linkages, respectively, providing a robust covalent attachment for subsequent polymer growth.

The general strategy involves a two-step process: first, the surface is functionalized with an initiator or agent that contains an isocyanate group. This isocyanate-functionalized molecule then reacts with the substrate. Alternatively, a substrate can be modified to feature isocyanate groups, which then react with an initiator containing a complementary functional group (e.g., a hydroxyl group). nih.gov Once the initiator is immobilized, the substrate is exposed to a monomer solution under polymerizing conditions to grow the polymer brushes. Several controlled radical polymerization (CRP) techniques are particularly well-suited for this approach.

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

SI-ATRP is a widely employed method for creating well-defined polymer brushes. cmu.edu The process relies on the immobilization of an ATRP initiator, typically an alkyl halide, onto the substrate. The isocyanate group is an ideal chemical handle for this immobilization. For instance, an initiator molecule such as 2-bromoisobutyryl bromide can be modified to possess an isocyanate group. This functionalized initiator is then reacted with a hydroxyl-rich surface, such as silicon oxide (SiO₂) or various metal oxides, to form a covalently bound initiator monolayer. mdpi.comsemanticscholar.org The subsequent polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylamides, proceeds in a controlled manner, allowing for the synthesis of polymer brushes with predictable molecular weights and low polydispersity. utexas.edu

Research Highlight: Functionalization of Silica (B1680970) Nanoparticles In a representative study, silica nanoparticles (SiO₂-NPs) were functionalized with ATRP initiators for the "grafting from" of polymer brushes. The process involved reacting the surface hydroxyl groups of the silica with an isocyanate-containing silane (B1218182) coupling agent, which also carried the alkyl halide initiating site. This method ensures a robust link between the initiator and the nanoparticle surface. The subsequent SI-ATRP of monomers like methyl methacrylate (B99206) leads to the formation of a core-shell structure where the silica nanoparticle is the core and the polymer brush is the shell.

ParameterDescription
Substrate Silica Nanoparticles (SiO₂)
Surface Functional Group Hydroxyl (–OH)
Anchoring Chemistry Reaction of surface –OH with an isocyanate-functionalized ATRP initiator (e.g., a derivative of 2-bromoisobutyryl bromide).
Polymerization Method Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Monomer Example Methyl Methacrylate (MMA)
Resulting Structure Densely grafted poly(methyl methacrylate) brushes on the nanoparticle surface.

Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) Polymerization

SI-RAFT is another powerful CRP technique that enables the synthesis of polymer brushes with complex architectures and functionalities. In this method, a RAFT agent is immobilized on the surface to control the polymerization. Isocyanate chemistry provides a convenient route for this immobilization. A RAFT agent can be synthesized or modified to include an isocyanate moiety, which can then be used to anchor the agent to a suitable substrate. rsc.org

A notable one-pot strategy combines the generation of the isocyanate anchoring group with the polymerization process itself. rsc.orgresearchgate.net This involves using a carbonyl-azide functionalized RAFT agent. During the polymerization of the monomer (e.g., styrene), the carbonyl-azide group undergoes a Curtius rearrangement in situ to form an isocyanate group. researchgate.net This newly formed isocyanate can simultaneously react with surface hydroxyl or amine groups, tethering the growing polymer chain to the surface. rsc.org This approach streamlines the process by avoiding a separate, pre-functionalization step for the substrate.

Research Highlight: One-Pot SI-RAFT Polymerization Research has demonstrated the efficacy of a one-pot 'grafting from' process for polystyrene onto polydopamine-coated silica particles using a carbonyl-azide RAFT agent. The study compared an uncatalyzed amine-isocyanate coupling with a metal-catalyzed alcohol-isocyanate coupling for surface attachment.

SystemAnchoring ReactionRelative Grafting Density (Weight Increase)Reference
UncatalyzedAmine–Isocyanate CouplingBase Value (1x) rsc.org
CatalyzedAlcohol–Isocyanate Coupling~2x Higher than Uncatalyzed rsc.org

The results indicated that the catalyzed process, targeting the more abundant hydroxyl groups on the polydopamine surface, yielded nearly double the polymer grafting density compared to the uncatalyzed system. rsc.org

Direct Surface-Initiated Polymerization of Isocyanates

Beyond anchoring initiators for radical polymerization, surfaces can also initiate the direct polymerization of isocyanate monomers. This approach is used to create polyisocyanate (a type of nylon-1) brushes, which have a rigid, helical chain structure. In one such method, silica nanoparticles are functionalized to present surface-tethered alcohol groups. nih.gov A titanium alkoxide catalyst is then used to mediate the polymerization of an isocyanate monomer, such as n-hexyl isocyanate, directly from these surface sites. nih.gov The catalyst activates the surface hydroxyls, which then act as initiating sites for the insertion of isocyanate monomers, leading to the growth of poly(n-hexylisocyanate) chains from the surface. This method provides a pathway to create robust, rod-like polymer brushes with unique optical and conformational properties. nih.gov

ParameterValue / DescriptionReference
Substrate Silica Nanoparticles nih.gov
Initiating Site Surface-tethered hydroxyl groups nih.gov
Catalyst Titanium (IV) tetrachloride nih.gov
Monomer n-Hexyl isocyanate nih.gov
End-capping Agent Acetyl chloride nih.gov
Result Surface-grown poly(n-hexylisocyanate) brushes with controlled molecular weight and narrow polydispersity. nih.gov

These techniques highlight the critical role of isocyanate functionality in modern surface science. The ability to form strong covalent bonds with a variety of substrates makes isocyanates, including fluorinated variants like 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane, powerful tools for designing and fabricating advanced materials with precisely controlled surface architectures and properties. The grafting of fluorinated polymers via these methods is particularly valuable for creating surfaces with low energy, hydrophobicity, and chemical resistance. nist.gov

Advanced Applications of 1,1,1,3,3,3 Hexafluoro 2 Isocyanatopropane in Synthetic Organic Chemistry

Building Block Utility in Diverse Organic Transformations

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is a valuable building block for introducing the hexafluoroisopropyl group into organic molecules. The isocyanate functional group (-N=C=O) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile incorporation of the (CF₃)₂CH- motif, which can significantly alter the physical, chemical, and biological properties of the parent molecule.

The presence of the two trifluoromethyl groups enhances the lipophilicity and metabolic stability of molecules, attributes that are highly desirable in the design of pharmaceuticals and agrochemicals. Furthermore, the steric bulk of the hexafluoroisopropyl group can enforce specific molecular conformations, which is crucial for influencing receptor binding or catalytic activity. Its utility extends to materials science, where incorporating such fluorinated groups can modify surface properties, thermal stability, and solubility of polymers.

Heterocyclic Compound Synthesis Utilizing Fluorinated Isocyanates

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and isocyanates are pivotal reagents in these transformations. researchgate.net Fluorinated isocyanates, in particular, can participate in various cyclization and cycloaddition reactions to yield complex ring systems. rsc.org

Formation of Nitrogen- and Oxygen-Containing Heterocycles

Isocyanates are key precursors for a multitude of nitrogen- and oxygen-containing heterocycles. nih.govd-nb.info While specific examples detailing the use of this compound are not extensively documented, the reactivity of analogous fluorinated isocyanates provides a clear precedent. For instance, related 1-aryl-2,2,2-trifluoro-1-chloroethyl isocyanates have been shown to react with 4-hydroxycoumarin (B602359) derivatives. researchgate.net This reaction proceeds via a cyclocondensation pathway to form complex fused heterocyclic systems, specifically chromeno[3,4-e] d-nb.infothieme-connect.comoxazine-diones. researchgate.net This demonstrates the potential of highly fluorinated isocyanates to act as key components in the assembly of elaborate O- and N-containing heterocyclic scaffolds. researchgate.net Such reactions capitalize on the electrophilicity of the isocyanate carbon and often proceed under mild conditions to deliver structurally diverse products.

Synthesis of β-Lactams via Isocyanate Reactions

The β-lactam (azetidin-2-one) ring is a core structural feature of many important antibiotics. A primary method for its synthesis is the [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger reaction. nih.gov However, isocyanates can also participate in [2+2] cycloadditions with electron-rich alkenes to form β-lactams. Chlorosulfonyl isocyanate (CSI) is widely used for this purpose, reacting readily with a variety of alkenes to provide β-lactam intermediates that are valuable for further synthetic elaboration or polymerization. acs.orgnih.gov

Given this established reactivity, this compound is a potential substrate for analogous cycloaddition reactions. The electron-withdrawing nature of the hexafluoroisopropyl group would influence the reactivity of the isocyanate and the properties of the resulting N-substituted β-lactam, potentially leading to novel compounds with unique chemical and biological profiles.

Role in the Formation of Carbamates and Ureas

The most fundamental and widely exploited reaction of isocyanates is their addition reaction with alcohols and amines to form carbamates and ureas, respectively. commonorganicchemistry.comnih.govgoogle.com This transformation is typically high-yielding, proceeds under mild conditions without the need for a catalyst, and generates no byproducts, making it a highly efficient and atom-economical process. commonorganicchemistry.com

This compound reacts cleanly with primary and secondary alcohols to yield N-(hexafluoroisopropyl)carbamates. Similarly, its reaction with primary or secondary amines affords the corresponding N-aryl- or N-alkyl-N'-(hexafluoroisopropyl)ureas. commonorganicchemistry.comnih.gov These reactions provide a direct and reliable method for installing the hexafluoroisopropylamino carbonyl unit into a target molecule.

Below are illustrative tables for these fundamental transformations.

Table 1: Synthesis of Carbamates from this compound
Alcohol (R-OH)Reaction ConditionsCarbamate (B1207046) Product
Methanol (B129727)Inert Solvent (e.g., THF, DCM), Room Temp.Methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
EthanolInert Solvent (e.g., THF, DCM), Room Temp.Ethyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
PhenolInert Solvent (e.g., THF, DCM), Room Temp.Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Table 2: Synthesis of Ureas from this compound
Amine (R¹R²NH)Reaction ConditionsUrea (B33335) Product
AnilineInert Solvent (e.g., THF, DCM), Room Temp.1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-phenylurea
ButylamineInert Solvent (e.g., THF, DCM), Room Temp.1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
DiethylamineInert Solvent (e.g., THF, DCM), Room Temp.1,1-Diethyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Integration into Complex Molecular Architectures

The strategic incorporation of the hexafluoroisopropyl group can be a key design element in the synthesis of complex molecules with tailored properties. By using this compound, synthetic chemists can readily introduce an N-(hexafluoroisopropyl)carbamoyl or N-(hexafluoroisopropyl)ureido linker into a larger molecular framework.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Fluorinated Isocyanates

Spectroscopic Techniques for Structural Elucidation and In Situ Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane and for monitoring its transformations in real-time.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and direct method for the identification and monitoring of the isocyanate functional group (-N=C=O). This group exhibits a strong and highly characteristic absorption band due to the asymmetric stretching vibration of the N=C=O bond.

For this compound, this peak is the most prominent feature in its infrared spectrum, making FTIR an ideal tool for in situ reaction monitoring. The disappearance of this band can be quantitatively correlated with the consumption of the isocyanate during a chemical reaction, such as polymerization or derivatization. In addition to the isocyanate peak, strong absorptions corresponding to C-F bond stretching are also expected.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2280Very Strong, Sharp
C-FStretch1100 - 1350Strong
C-HStretch/Bend2900-3000 / 1350-1480Weak/Medium

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

¹H-NMR: The proton spectrum is expected to be relatively simple, showing a single resonance for the methine proton (-CH). This resonance would be split into a complex multiplet (specifically, a septet) due to coupling with the six adjacent, magnetically equivalent fluorine atoms.

¹⁹F-NMR: The fluorine spectrum provides a direct view of the fluorinated groups. The six fluorine atoms of the two trifluoromethyl (CF₃) groups are chemically equivalent. Their signal is expected to appear as a doublet due to coupling with the single methine proton.

¹³C-NMR: The carbon spectrum will show distinct signals for each of the three unique carbon environments: the isocyanate carbon (-NCO), the methine carbon (-CH), and the trifluoromethyl carbons (-CF₃). The signals for the CH and CF₃ carbons will exhibit splitting due to one-bond and two-bond couplings to fluorine.

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusAtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J)
¹H (CF₃)₂CH -NCO~4.0 - 5.0Septet (sept) or Multiplet (m)³JHF
¹⁹F (CF₃ )₂CH-NCO~ -70 to -80Doublet (d)³JFH
¹³C (CF₃)₂CH-NCO ~120 - 130Singlet (s)-
¹³C (C F₃)₂CH-NCO~120 - 125Quartet (q)¹JCF
¹³C (CF₃)₂C H-NCO~60 - 70Septet (sept)²JCF

Mass Spectrometry (MS) for Identification and Quantitation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for identifying it in complex mixtures.

Due to the high reactivity of the isocyanate group, direct analysis by High-Performance Liquid Chromatography (HPLC) is challenging. A common and robust strategy involves the derivatization of the isocyanate with a reagent, such as 1-(2-pyridyl)piperazine (B128488) or dibutylamine, to form a stable urea (B33335) derivative. This derivative is less reactive and can be readily separated using standard reversed-phase HPLC columns.

The HPLC system is coupled to a mass spectrometer, which serves as a highly selective and sensitive detector. In tandem MS (MS/MS) mode, the derivatized molecular ion is selected and fragmented, and a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides excellent quantitation and minimizes interference from matrix components, making it a powerful tool for trace-level analysis.

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution technique capable of providing extremely accurate mass measurements. For this compound (C₄HF₆NO), this method can determine the mass of the molecular ion to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental formula, confirming the identity of the compound without the need for extensive fragmentation analysis. FT-ICR MS is particularly valuable for verifying the synthesis of the target molecule and for identifying unknown byproducts with high confidence. The fragmentation pattern can also be studied to confirm the structure, with expected losses of fragments like CF₃ or the NCO group. whitman.educhemguide.co.uklibretexts.orglibretexts.org

Table 3: Theoretical Mass Data for this compound (C₄HF₆NO)

SpeciesFormulaTheoretical Monoisotopic Mass (Da)
Neutral MoleculeC₄HF₆NO193.0016
Protonated Ion [M+H]⁺C₄H₂F₆NO⁺194.0093
Key Fragment [M-CF₃]⁺C₃HF₃NO⁺124.0010
Key Fragment [M-NCO]⁺C₃HF₆⁺151.0006

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, solvents, and byproducts, thereby allowing for its purification and the assessment of its purity.

Given its expected volatility, Gas Chromatography (GC) is a highly suitable method for the analysis of the underivatized compound. researchgate.net A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar or medium-polarity column would likely be effective. Detection can be achieved using a universal Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for definitive identification of the peak and any impurities.

As mentioned previously, HPLC is also a viable option but generally requires derivatization of the isocyanate to a more stable compound prior to analysis. epa.gov This approach is particularly useful when analyzing the compound in non-volatile matrices or when conducting stability studies in solution.

Table 4: Comparison of Chromatographic Methods for this compound Analysis

MethodAnalyte FormTypical ColumnCommon Detector(s)Primary Application
Gas Chromatography (GC) Native (Underivatized)Capillary (e.g., 5% Phenyl Polysiloxane)FID, MSPurity analysis, reaction monitoring, identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Derivatized (e.g., Urea)Reversed-Phase (e.g., C18)UV, MS, MS/MSQuantitation in complex matrices, stability testing, analysis of non-volatile mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates, including fluorinated variants like this compound. Due to the high reactivity of the isocyanate group (-NCO), direct analysis is often challenging. Therefore, a common and reliable approach involves a derivatization step prior to chromatographic separation. This process converts the reactive isocyanate into a stable, readily detectable derivative.

Derivatization and Analysis

A widely employed derivatizing agent for isocyanates is 1-(2-pyridyl)piperazine (1,2-PP). The reaction involves the nucleophilic addition of the secondary amine in 1,2-PP to the electrophilic carbon of the isocyanate group, forming a stable urea derivative. This derivative typically possesses a strong chromophore, making it easily detectable by a UV detector. epa.govepa.gov

The derivatized sample is then injected into a reverse-phase HPLC system. The separation is achieved on a C18 column, and a gradient elution is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. epa.gov The detector is typically set at a wavelength where the derivative exhibits maximum absorbance, often around 254 nm. epa.gov

Reaction Monitoring

HPLC is also an invaluable tool for real-time or near real-time monitoring of polymerization reactions involving this compound. rsc.org By periodically taking aliquots from the reaction mixture, quenching the reaction, and derivatizing the remaining unreacted isocyanate, the progress of the reaction can be accurately tracked. The decrease in the concentration of the isocyanate derivative peak over time, along with the emergence of polymer peaks, provides crucial kinetic data. This allows for the determination of reaction rates, endpoint detection, and ensures the desired degree of polymerization is achieved.

Below is a table summarizing typical HPLC conditions for the analysis of isocyanate derivatives.

ParameterCondition
Derivatizing Agent 1-(2-Pyridyl)piperazine (1,2-PP)
Column Reverse-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Ammonium Acetate Buffer (e.g., 0.1 M, pH 6.2); B: Acetonitrile
Gradient Gradient from 10% B to 60% B over 30 minutes
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 254 nm
Injection Volume 20 - 50 µL

This table presents a generalized set of conditions based on established methods for isocyanate analysis and may require optimization for the specific derivative of this compound. epa.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers synthesized from this compound. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. warwick.ac.uk

Methodology

For the analysis of fluorinated polyurethanes, the choice of solvent is critical to ensure complete dissolution of the polymer. Polar organic solvents such as N,N-Dimethylformamide (DMF) or 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) are often employed. lcms.czlcms.cz The GPC system is equipped with a series of columns packed with porous, cross-linked gel. A refractive index (RI) detector is commonly used for concentration detection.

The molecular weight of the polymer is determined by creating a calibration curve with narrow molecular weight standards, such as polystyrene or polymethylmethacrylate (PMMA). regulations.gov The retention times of the unknown polymer fractions are then compared to this calibration curve to determine their molecular weight averages (Mn, Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. warwick.ac.uk

Research Findings

Research on fluorinated polyurethanes has demonstrated the utility of GPC in characterizing their molecular properties. The data obtained from GPC analysis is crucial for correlating the polymer structure with its physical and mechanical properties.

The following interactive table presents typical GPC data for a series of fluorinated polyurethanes, illustrating the kind of information obtained from this technique.

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Fluorinated PU-134,200145,8004.26
Fluorinated PU-245,50098,7002.17
Fluorinated PU-352,100115,3002.21
Fluorinated PU-468,900154,6002.24

This data is representative of fluorinated polyurethanes and is based on findings for structurally similar polymers. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. regulations.govresearchgate.net

Advanced Techniques for Fluorine Content Analysis (e.g., Extractable Organic Fluorine)

Determining the total fluorine content in materials containing this compound or its polymeric derivatives is critical for quality control and for understanding the material's composition. Extractable Organic Fluorine (EOF) analysis is a powerful technique for quantifying the total amount of organically bound fluorine in a sample.

Combustion Ion Chromatography (CIC)

The EOF method typically employs Combustion Ion Chromatography (CIC). rsc.orgnih.gov The process begins with the extraction of organic compounds from the sample matrix using a suitable solvent. The solvent extract is then introduced into a high-temperature furnace (typically around 1100 °C) where it undergoes combustion in the presence of oxygen and water vapor. rsc.org Under these conditions, the carbon-fluorine bonds in the organic molecules are broken, and the fluorine is converted into gaseous hydrogen fluoride (B91410) (HF).

The resulting combustion gases are then passed through an absorption solution, which traps the HF as fluoride ions (F-). Finally, an aliquot of this absorption solution is injected into an ion chromatograph. The ion chromatograph separates the fluoride ions from other anions, and a conductivity detector quantifies their concentration. This allows for the calculation of the total organic fluorine content in the original sample. rsc.org

Applications and Research Findings

EOF analysis is particularly valuable for assessing the total loading of fluorinated compounds in a material, as it is not limited to specific, targeted analytes. Research has utilized this technique to determine the fluorine content in a wide array of consumer products containing fluoropolymers. rsc.org

The table below shows representative data from studies that have quantified total fluorine in various materials, which is analogous to the data that would be obtained for products containing polymers derived from this compound.

Product CategoryMaterialTotal Fluorine Concentration (µg F/g)
CookwareNon-stick coating70 - 550,000
TextilesWater-repellent fabric10 - 1,600
ElectronicsPlastic casing20 - 2,100
Personal CareDental Floss10 - 630,000

This table illustrates the range of total fluorine concentrations found in various consumer products containing fluorinated polymers, as determined by techniques such as combustion ion chromatography. rsc.org

Q & A

Q. What are the key physicochemical properties of 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane critical for experimental design?

Q. What are the established synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves fluorination of precursor propanes using hydrogen fluoride (HF) and catalysts (e.g., SbCl₅) under controlled temperatures (80–120°C). Post-fluorination, isocyanate functionalization is achieved via phosgenation of primary amines or Curtius rearrangement. Purity is ensured through fractional distillation under inert atmospheres .
  • Key Steps :

Precursor halogenation (e.g., HCC-240fa fluorination).

Isocyanato-group introduction via phosgene or trichloromethyl chloroformate.

Distillation at reduced pressure (e.g., 20–30 mmHg) to isolate the product.

Advanced Research Questions

Q. How can researchers optimize fluorination catalysts to achieve high-purity this compound?

  • Methodological Answer : Catalyst selection (e.g., SbCl₅ vs. TiF₄) impacts fluorination efficiency. Kinetic studies using GC-MS can identify side products (e.g., HFC-236fa) formed due to over-fluorination. Advanced optimization involves:
  • DoE (Design of Experiments) : Varying HF stoichiometry (1:5–1:10 molar ratio) and reaction time (12–48 hrs).
  • In-situ IR monitoring : To track intermediate formation (e.g., CHF₂-CF₃).
  • Catalyst recycling : Acid-washing SbCl₅ to mitigate deactivation .

Q. What analytical techniques resolve contradictions in by-product identification during synthesis?

  • Methodological Answer : Contradictions arise from isomeric by-products (e.g., 1,1,1,2,3,3,3-heptafluoropropane vs. target compound). Resolution strategies include:
  • GC×GC-TOF/MS : For high-resolution separation of fluorinated isomers.
  • NMR (¹⁹F) : To distinguish CF₃ groups (δ −70 to −75 ppm) from CHF₂ (δ −110 ppm).
  • X-ray crystallography : For unambiguous structural confirmation of crystalline intermediates .

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Fluorinated solvents (e.g., HFIP) enhance electrophilicity by stabilizing transition states via strong hydrogen bonding. Comparative studies in HFIP vs. DMF show:
  • Reaction Rate : 3× faster in HFIP due to lower activation energy.
  • By-product Suppression : Reduced hydrolysis of isocyanato groups in anhydrous HFIP.
  • Method : Conduct kinetic assays under varying dielectric constants (ε = 15–40) .

Safety and Handling

Q. What safety protocols mitigate risks when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation (GHS P260).
  • PPE : Chemically resistant gloves (e.g., Viton®) and full-face shields.
  • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze isocyanates into non-volatile ureas .

Theoretical and Mechanistic Considerations

Q. How can computational modeling predict reaction pathways for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites. Key steps:

Optimize geometry of the isocyanato group and fluorinated backbone.

Calculate Fukui indices to identify nucleophilic hotspots (e.g., carbonyl carbon).

Simulate solvent effects using COSMO-RS for HFIP interactions.
Validation via kinetic isotope effects (KIEs) confirms mechanistic accuracy .

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Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.